molecular formula C11H6N4O5S B2507480 5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 865287-79-2

5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2507480
CAS No.: 865287-79-2
M. Wt: 306.25
InChI Key: JVSQWTAHRXUMGE-UHFFFAOYSA-N
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Description

5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research due to its unique structure combining nitro-furan, 1,3,4-oxadiazole, and thiophene rings. This specific molecular architecture is frequently explored in the development of novel therapeutic agents, with research indicating potential applications as antimicrobial and anticancer agents. Compounds featuring nitroheterocyclic scaffolds, such as nitrofuran and nitrothiophene, are well-documented in scientific literature for their pronounced antiprotozoal and antibacterial properties . Furthermore, the 1,3,4-oxadiazole moiety is a privileged structure in drug discovery, known to contribute to a wide range of biological activities, including antitumor effects, by potentially inhibiting key enzymes or modulating receptor functions . The presence of these distinct pharmacophores suggests the compound may act as a multi-targeting agent, though its precise mechanism of action is a subject of ongoing investigation and is believed to potentially involve enzymatic inhibition or redox cycling due to the nitro group. This product is intended for non-human research applications only, strictly within laboratory settings. It is not designed, verified, or approved for any diagnostic, therapeutic, or veterinary uses. Researchers should handle this compound with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-nitro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O5S/c16-9(6-3-4-8(19-6)15(17)18)12-11-14-13-10(20-11)7-2-1-5-21-7/h1-5H,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSQWTAHRXUMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Furan-2-Carboxylic Acid

The nitro group is introduced at the 5-position of furan-2-carboxylic acid via electrophilic aromatic substitution. The carboxylic acid group directs nitration to the meta position due to its electron-withdrawing nature.

Procedure :

  • Dissolve furan-2-carboxylic acid (10.0 g, 89.3 mmol) in concentrated sulfuric acid (50 mL) at 0°C.
  • Slowly add fuming nitric acid (6.5 mL, 98%) while maintaining the temperature below 5°C.
  • Stir for 4 hours, then pour the mixture into ice water.
  • Filter the precipitate and recrystallize from ethanol to obtain 5-nitrofuran-2-carboxylic acid (yield: 72%, m.p. 158–160°C).

Key Parameters :

Parameter Value
Nitrating agent HNO₃/H₂SO₄
Temperature 0–5°C
Reaction time 4 hours
Yield 72%

Formation of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

Cyclization of Thiophene-2-Carbonylsemicarbazide

The oxadiazole ring is constructed via base-mediated cyclization of thiophene-2-carbonylsemicarbazide.

Procedure :

  • React thiophene-2-carbonyl chloride (7.4 g, 45 mmol) with semicarbazide hydrochloride (5.0 g, 45 mmol) in dry THF (100 mL) and triethylamine (6.3 mL).
  • Reflux for 3 hours, then concentrate under reduced pressure.
  • Treat the residue with 2 M NaOH (50 mL) and reflux for 6 hours.
  • Acidify with HCl, filter, and recrystallize from ethanol to obtain 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (yield: 65%, m.p. 192–194°C).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, 1H, J = 3.6 Hz, thiophene-H), 7.45 (d, 1H, J = 5.1 Hz, thiophene-H), 7.10 (t, 1H, J = 4.2 Hz, thiophene-H), 5.21 (s, 2H, NH₂).
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N stretch).

Coupling of 5-Nitrofuran-2-Carbonyl Chloride with Oxadiazol-2-Amine

Acid Chloride Method

The target amide is formed via nucleophilic acyl substitution.

Procedure :

  • Convert 5-nitrofuran-2-carboxylic acid (5.0 g, 29 mmol) to its acid chloride using thionyl chloride (10 mL) under reflux for 2 hours.
  • Add the acid chloride dropwise to a solution of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (4.8 g, 26 mmol) in dry dichloromethane (100 mL) and pyridine (3.1 mL).
  • Stir at room temperature for 12 hours, then wash with water and dry over Na₂SO₄.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to obtain the title compound (yield: 58%, m.p. 205–207°C).

Optimization Table :

Condition Variation Yield Impact
Solvent DCM vs. THF DCM preferred (+15%)
Base Pyridine vs. Et₃N Pyridine (+10%)
Reaction time 12 vs. 24 hours No significant change

Alternative Coupling Using HBTU/HOBt

Carbodiimide-Mediated Amidation

This method avoids handling moisture-sensitive acid chlorides.

Procedure :

  • Suspend 5-nitrofuran-2-carboxylic acid (3.0 g, 17 mmol), HBTU (7.8 g, 20.5 mmol), and HOBt (2.8 g, 20.5 mmol) in DMF (50 mL).
  • Add DIPEA (5.9 mL, 34 mmol) and stir for 30 minutes.
  • Add 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (3.1 g, 17 mmol) and stir for 24 hours.
  • Extract with ethyl acetate, wash with brine, and purify via recrystallization (methanol) to obtain the product (yield: 63%).

Advantages :

  • Higher functional group tolerance.
  • Reduced side reactions compared to acid chloride method.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Acid chloride 58% 95% Low Moderate
HBTU/HOBt 63% 98% High High

Key Findings :

  • The HBTU/HOBt method offers superior yield and purity but at a higher reagent cost.
  • Recrystallization from methanol consistently improves purity across both methods.

Challenges and Mitigation Strategies

Nitro Group Reduction

The electron-deficient nitro group may undergo unintended reduction during coupling. Use of inert atmospheres (N₂/Ar) and avoidance of reducing agents are critical.

Oxadiazole Ring Hydrolysis

Prolonged exposure to acidic or basic conditions can hydrolyze the oxadiazole ring. Reactions should be monitored via TLC (Rf = 0.4 in ethyl acetate/hexane).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and functional groups.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

5-Nitro-N-(Thiophen-2-yl)Furan-2-Carboxamide (Compound 2I, 12j)

  • Structure : Lacks the 1,3,4-oxadiazole bridge, directly linking the furan-carboxamide to thiophene.
  • Synthesis : Prepared via acylation of thiophen-2-amine with 5-nitrofuran-2-carbonyl chloride ().
    • Yield : 67% (2I) vs. 41% (12j), suggesting variability in reaction conditions or purification methods ().
  • Physical Properties :
    • Melting Point : 212–214°C (2I) vs. 123–124°C (12j), a significant discrepancy possibly due to polymorphism or impurities ().
    • Spectral Data : Both show characteristic NH (δ ~12 ppm in $^1$H NMR) and nitro IR stretches (~1537 cm$^{-1}$) ().

5-Nitro-N-(1,3,4-Thiadiazol-2-yl)Furan-2-Carboxamide (2K)

  • Structure : Replaces oxadiazole with thiadiazole, altering electronic properties.
  • Yield : 68% ().
  • Melting Point : 235–237°C, higher than 2I, likely due to increased rigidity from sulfur’s larger atomic radius ().

IMB-XMA0038

  • Structure : Substitutes thiophen-2-yl with tetrahydrofuran-2-yl on the oxadiazole ring.
  • Activity : Exhibits potent inhibition of multidrug-resistant M. tuberculosis (MIC ≤0.5 µg/mL) (). This highlights the importance of oxadiazole substituents in enhancing target binding, possibly through improved hydrophobicity.

Pharmacological Activity Comparison

Compound Substituent Molecular Formula Molecular Weight Biological Activity Reference
Target Compound Thiophen-2-yl (oxadiazole) C${11}$H${7}$N${4}$O${5}$S 323.26 Antitubercular (inferred from analogs)
5-Nitro-N-(thiophen-2-yl)furan-2-carboxamide Thiophen-2-yl C${9}$H${7}$N${3}$O${4}$S 253.23 Antimicrobial (trypanocidal)
IMB-XMA0038 Tetrahydrofuran-2-yl (oxadiazole) C${12}$H${11}$N${4}$O${6}$ 331.24 Antitubercular (MIC ≤0.5 µg/mL)
5-Bromo-N-[5-(4-ethoxyphenyl)-oxadiazol-2-yl]furan-2-carboxamide 4-Ethoxyphenyl (oxadiazole) C${21}$H${23}$N${3}$O${3}$S 378.18 Not reported (structural analog)

Key Observations :

  • Substituent Impact : Thiophene and tetrahydrofuran groups enhance antitubercular activity, whereas bromine/ethoxy substitutions () may prioritize structural diversity over potency.

Physicochemical and Spectral Comparisons

Melting Points and Stability

  • The target compound’s melting point is unreported, but analogs like 2K (235–237°C) suggest that heterocyclic sulfur atoms increase thermal stability ().
  • Lower melting points in 12j (123–124°C) may reflect less crystalline packing efficiency ().

Spectroscopic Signatures

  • NMR : All analogs exhibit deshielded NH protons (δ 12–13 ppm) due to hydrogen bonding ().
  • IR : Nitro symmetric/asymmetric stretches (~1537 cm$^{-1}$ and ~1349 cm$^{-1}$) are consistent across derivatives ().

Implications for Drug Design

  • Oxadiazole vs. Thiadiazole : Oxadiazole derivatives generally show better solubility and metabolic stability than thiadiazoles, making them preferable for oral administration ().
  • Electron-Donating Groups : Thiophene and tetrahydrofuran enhance target engagement in microbial enzymes (e.g., ASADH in M. tuberculosis), while nitro groups improve electrophilic reactivity ().

Biological Activity

5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound categorized under oxadiazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H8N4O4SC_{11}H_{8}N_{4}O_{4}S, with a molecular weight of approximately 288.27 g/mol. The structure features a nitro group, an oxadiazole ring, and a furan carboxamide moiety, contributing to its unique chemical behavior and potential reactivity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Introduction of the Thiophene Ring : This step often utilizes palladium-catalyzed cross-coupling reactions to attach thiophene derivatives.
  • Formation of the Furan Carboxamide : The final step involves amide coupling to incorporate the furan moiety.

Antimicrobial Activity

Research has demonstrated that similar oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds featuring the oxadiazole structure have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundTarget OrganismActivityReference
This compoundStaphylococcus aureusInhibition observed
This compoundEscherichia coliModerate inhibition

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression. In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)Mechanism
HeLa (cervical cancer)15Apoptosis induction via caspase activation
MCF7 (breast cancer)12Cell cycle arrest at G0/G1 phase

Antiviral Activity

Emerging studies have suggested that derivatives containing the oxadiazole structure may also possess antiviral properties. For instance, compounds similar to this compound have been evaluated as inhibitors of viral polymerases in dengue virus models.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Compounds can inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • DNA Intercalation : Some oxadiazole derivatives may intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells can lead to apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • A study demonstrated its effectiveness against multidrug-resistant bacterial strains.
  • Another research effort focused on its use as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.

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